![molecular formula C9H6N2O3 B1302399 5-(3-Nitrophenyl)oxazole CAS No. 89808-77-5](/img/structure/B1302399.png)
5-(3-Nitrophenyl)oxazole
Overview
Description
5-(3-Nitrophenyl)oxazole is a chemical compound with the molecular formula C9H6N2O3 . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves the Van Leusen Oxazole Synthesis. This method uses tosylmethylisocyanides (TosMICs) with aromatic aldehydes to produce 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.16 and a molecular formula of C9H6N2O3 .Scientific Research Applications
5-(3-Nitrophenyl)oxazole is a versatile compound that has been used in various scientific research applications. It can be used as a starting material for the synthesis of other compounds and as a reagent for organic reactions. It has been used in the synthesis of heterocyclic compounds, such as 5-amino-1,2,4-triazoles, and in the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)oxazole is not fully understood. However, it has been suggested that the nitro group on the phenyl ring is responsible for the reactivity of the compound. The nitro group can be reduced to the corresponding aniline, which can then undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been suggested that the nitro group on the phenyl ring can be metabolized by enzymes in the body, which can lead to the formation of reactive metabolites that can interact with cellular components and lead to toxic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Nitrophenyl)oxazole in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various compounds and as a reagent for organic reactions. It is also relatively inexpensive and can be easily synthesized in the laboratory. The main limitation is its reactivity, which can lead to unwanted side reactions and can make it difficult to control the reaction conditions.
Future Directions
There are several possible future directions for the use of 5-(3-Nitrophenyl)oxazole in scientific research. These include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new pharmaceuticals and agrochemicals, the development of new dyes and pigments, and the synthesis of new polymers materials. In addition, further research is needed to better understand the biochemical and physiological effects of this compound.
Safety and Hazards
properties
IUPAC Name |
5-(3-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-10-6-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXACHUFQSLYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371810 | |
Record name | 5-(3-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89808-77-5 | |
Record name | 5-(3-Nitrophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89808-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-NITROPHENYL)-1,3-OXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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